Guanosine-13C5
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Overview
Description
Guanosine-13C5 is a compound with significant importance in various scientific fields It is a derivative of guanine, a nucleobase found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine-13C5 typically involves the following steps:
Starting Material: The synthesis begins with guanosine, a nucleoside composed of guanine and ribose.
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using acetone and perchloric acid to form isopropylideneguanosine.
Formation of Intermediate: The protected guanosine is then reacted with concentrated ammonium hydroxide to form a milky white precipitate, which is collected and dried.
Final Product: The intermediate is further processed to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and reaction time are optimized for maximum efficiency.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Guanosine-13C5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Guanosine-13C5 has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments.
Mechanism of Action
The mechanism of action of Guanosine-13C5 involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes involved in DNA and RNA synthesis, leading to its potential use as an antiviral and anticancer agent. The pathways involved include the inhibition of viral replication and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Guanosine: The parent compound from which Guanosine-13C5 is derived.
Deoxyguanosine: A similar compound with a deoxyribose sugar instead of ribose.
Acyclovir: An antiviral drug that shares structural similarities with the compound.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and structural modifications, which enhance its stability and efficacy in various applications.
Properties
CAS No. |
159496-14-7 |
---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
288.20 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m1/s1/i1+1,3+1,5+1,6+1,9+1 |
InChI Key |
NYHBQMYGNKIUIF-JGIZTUKCSA-N |
Isomeric SMILES |
C1=NC2=C(N1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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